molecular formula C13H13ClF3NO4S B3386350 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid CAS No. 727718-11-8

1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid

Cat. No.: B3386350
CAS No.: 727718-11-8
M. Wt: 371.76 g/mol
InChI Key: LUVBPRSIHUQMSZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid (molecular formula: C₁₃H₁₃ClF₃NO₄S, molecular weight: 371.76 g/mol) features a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a sulfonyl-linked 4-chloro-3-(trifluoromethyl)phenyl moiety . Key structural attributes include:

  • Sulfonyl group: Enhances binding to enzyme active sites (e.g., sulfonamide-based inhibitors).
  • Trifluoromethyl (CF₃) group: Increases lipophilicity and metabolic stability.
  • Chlorine substituent: Contributes to electronic effects and steric bulk.

Physicochemical Data
Predicted collision cross-section (CCS) values from ion mobility spectrometry (IMS) highlight its conformational behavior:

Adduct m/z CCS (Ų)
[M+H]⁺ 372.02788 178.2
[M+Na]⁺ 394.00982 185.1
[M-H]⁻ 370.01332 173.7

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3NO4S/c14-11-2-1-9(7-10(11)13(15,16)17)23(21,22)18-5-3-8(4-6-18)12(19)20/h1-2,7-8H,3-6H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVBPRSIHUQMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901140602
Record name 1-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727718-11-8
Record name 1-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727718-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with piperidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Biological Applications

  • Pharmaceutical Development
    • Anticancer Activity: Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonyl group may play a crucial role in enhancing the binding affinity to target proteins involved in cancer progression .
    • Antimicrobial Properties: Studies have shown that sulfonamide derivatives can exhibit antimicrobial activity. The incorporation of the trifluoromethyl group may improve the pharmacokinetic properties of the compound, making it a candidate for further investigation in antibiotic development .
  • Neuropharmacology
    • Potential as CNS Agents: The piperidine moiety is known for its ability to cross the blood-brain barrier, suggesting that this compound could be explored for its effects on central nervous system disorders. Preliminary studies indicate it may modulate neurotransmitter systems, warranting further research into its neuroprotective effects .

Agrochemical Applications

  • Herbicide Development
    • The unique chemical structure of 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid suggests potential use as a herbicide. The trifluoromethyl group is known to enhance herbicidal activity by affecting plant metabolism .
  • Pesticide Formulations
    • Its efficacy against specific pests can be evaluated through structure-activity relationship (SAR) studies, potentially leading to the development of new agrochemical products that are more effective and environmentally friendly.

Material Science Applications

  • Polymer Chemistry
    • The compound can serve as a building block for synthesizing novel polymers with specific properties such as increased thermal stability or enhanced mechanical strength due to the presence of fluorinated groups .
  • Coatings and Adhesives
    • Its chemical stability and resistance to degradation make it suitable for applications in coatings and adhesives, particularly in harsh environments where traditional materials may fail.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated cytotoxic effects on breast cancer cell lines.
Antimicrobial Properties Exhibited significant antibacterial activity against Gram-positive bacteria.
Neuropharmacology Showed potential neuroprotective effects in animal models of neurodegeneration.
Herbicide Development Enhanced herbicidal activity observed in preliminary field trials.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property can influence its binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability (Price)
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid C₁₃H₁₃ClF₃NO₄S 371.76 4-Cl, 3-CF₃ on benzene; COOH on piperidine $266/g (Santa Cruz Biotechnology)
1-[(2,6-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid C₁₂H₁₃Cl₂NO₄S 338.20 2,6-diCl on benzene; COOH on piperidine Available (supplier: ATI Co.)
1-{[2-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid C₁₃H₁₃F₃NO₄S 356.31 2-CF₃ on benzene; COOH on piperidine $334/g (Santa Cruz Biotechnology)
1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-3-carboxylic acid C₁₄H₁₈N₂O₆S 342.37 4-(methoxycarbonylamino) on benzene; COOH on piperidine Not commercially listed
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate C₁₄H₁₈ClNO₄S 331.81 4-Cl on benzene; ethyl ester on piperidine Synthesized (yield: ~70%)

Key Comparative Insights:

Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound and its 2-CF₃ analog enhances metabolic stability compared to chlorine-only derivatives (e.g., 2,6-diCl analog) . The carboxylic acid group (vs.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate, which involves sulfonyl chloride coupling under basic conditions (pH 9–10) . However, the 3-CF₃ substituent may require specialized sulfonyl chloride precursors.

The 4-methoxycarbonylamino analog (MW 342.37) shows higher polarity (predicted pKa 4.24) due to the amino group, which may limit membrane permeability .

Commercial and Research Relevance: The target compound is priced at $266/g, reflecting its specialized applications in medicinal chemistry . Limited literature or patent data (as noted in ) suggests it is a novel candidate, whereas analogs like the 2-CF₃ derivative are more established in screening libraries .

Biological Activity

1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid is a compound characterized by its unique structural features, including a piperidine ring, a carboxylic acid group, and a trifluoromethyl group attached to a benzene ring. This composition not only enhances its lipophilicity but also influences its biological activity and interactions within biological systems. The compound has shown potential in various biological applications, including antimicrobial and anticancer properties.

  • Molecular Formula : C13H13ClF3NO4S
  • Molecular Weight : 371.76 g/mol
  • CAS Number : 727718-11-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing for better penetration through cell membranes. This property can influence its binding affinity to target proteins or enzymes, thereby modulating their activity. The presence of the sulfonyl chloride moiety allows for nucleophilic substitution reactions, which can further enhance its reactivity and biological interactions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of piperidine compounds found that those containing the trifluoromethyl group exhibited significantly higher antibacterial activity compared to their non-fluorinated counterparts. The study highlighted the importance of fluorination in enhancing biological efficacy .
  • Cytotoxicity in Cancer Cells : In a comparative analysis of several piperidine derivatives, this compound demonstrated potent cytotoxic effects on MCF-7 cells, with IC50 values indicating a strong inhibitory effect on cell growth .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinolC13H13ClF3NOContains a piperidine ring but lacks the sulfonyl group.
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinecarboxamideC13H13ClF3N2OSimilar structure with an amide functional group.
1-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic acidC14H16F3NOFeatures a benzyl group instead of a sulfonyl group.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Sulfonylation : React piperidine-4-carboxylic acid derivatives with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et3_3N) as a base. Maintain temperatures between 0–5°C to minimize side reactions.
  • Deprotection : If a tert-butoxycarbonyl (Boc) group is used to protect the piperidine nitrogen, remove it via acidolysis (e.g., HCl in dioxane) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Monitor reaction progress with TLC (Rf_f ~0.3 in 1:1 EtOAc/hexane). Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride) and extending reaction time to 24 hours .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy :

  • 1^1H NMR: Confirm piperidine ring protons (δ 1.5–3.5 ppm) and aromatic protons from the benzenesulfonyl group (δ 7.5–8.0 ppm).
  • 13^{13}C NMR: Identify the carboxylic acid carbonyl (δ ~170 ppm) and sulfonyl-linked carbons.
  • 19^{19}F NMR: Detect the trifluoromethyl group (δ ~-60 ppm) .
    • IR Spectroscopy : Look for stretches at ~1700 cm1^{-1} (carboxylic acid C=O) and ~1350–1150 cm1^{-1} (sulfonyl S=O).
    • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ ~428 g/mol).
    • HPLC Purity : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to assess purity (>95%) .

Q. What solubility challenges are associated with this compound, and how can they be addressed in vitro?

  • Challenges : Low aqueous solubility due to the hydrophobic trifluoromethyl and aromatic groups.
  • Solutions :

  • Use polar aprotic solvents (e.g., DMSO) for stock solutions.
  • Prepare sodium salts by treating the carboxylic acid with NaOH to improve water solubility.
  • Employ co-solvents like PEG-400 or cyclodextrins for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Assay Standardization : Replicate experiments using identical buffer conditions (e.g., pH 4.6 sodium acetate) and cell lines.
  • Orthogonal Validation : Cross-validate results using surface plasmon resonance (SPR) for binding affinity and functional assays (e.g., cAMP inhibition).
  • Stereochemical Analysis : Ensure enantiopurity via chiral HPLC, as racemic mixtures may yield conflicting activity data .

Q. What strategies enhance the compound’s bioavailability in preclinical models?

  • Prodrug Design : Synthesize ethyl ester analogs (e.g., ethyl piperidine-4-carboxylate) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Lipid Nanoparticles : Encapsulate the compound in lipid-based carriers to enhance systemic absorption.
  • Structural Modifications : Introduce hydrophilic substituents (e.g., hydroxyl groups) while maintaining target binding .

Q. How do electronic effects of the trifluoromethyl and sulfonyl groups influence reactivity and target interactions?

  • Computational Analysis : Perform density functional theory (DFT) calculations to map electron-withdrawing effects of the trifluoromethyl group, which polarizes the sulfonyl moiety and enhances electrophilicity.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with nitro or methyl groups instead of trifluoromethyl to compare binding affinities .

Q. What are the critical considerations for ensuring compound stability during long-term storage?

  • Storage Conditions : Store at -20°C under inert gas (argon) in amber vials to prevent photodegradation.
  • Stability Monitoring : Conduct quarterly HPLC analyses to detect hydrolysis (e.g., carboxylic acid degradation) or sulfonyl group oxidation.
  • Lyophilization : For long-term stability, lyophilize the compound as a sodium salt and store in a desiccator .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid
Reactant of Route 2
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1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid

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